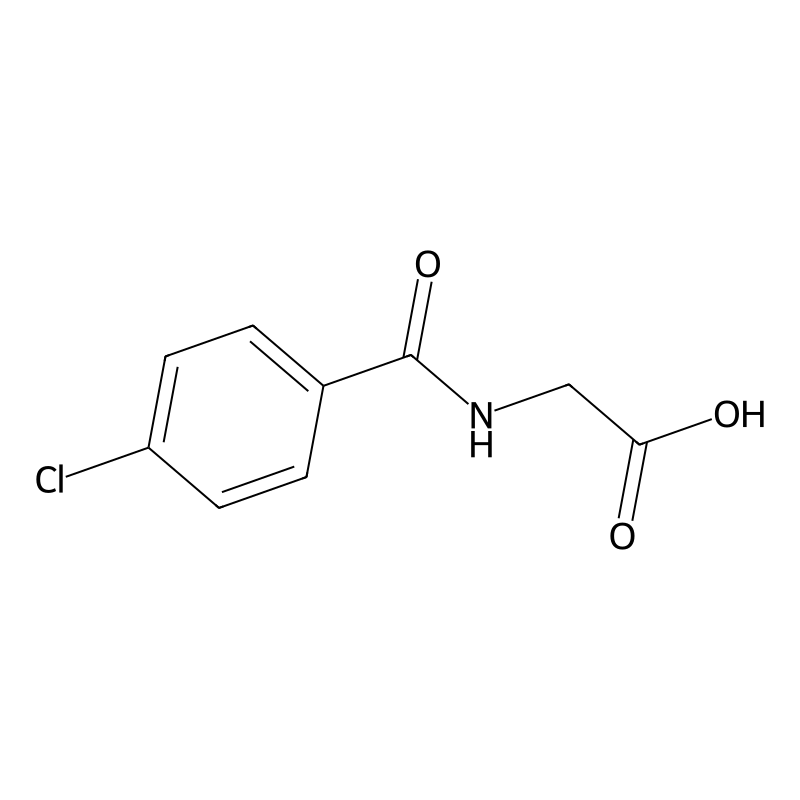

4-Chlorohippuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for Cytochrome P450 Studies

4-CHA is a well-established substrate for studying the activity of cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of various xenobiotics (foreign chemicals) and endogenous compounds in the body. 4-CHA's high chemical stability and specific metabolic pathway make it a valuable tool for researchers to investigate the activity and inhibition of different CYP isoforms. Studies have utilized 4-CHA to assess the impact of various factors, including genetic polymorphisms, environmental exposures, and drug interactions, on CYP activity, providing insights into drug metabolism and potential toxicity. Source: [Cytochrome P450 Enzymes: A Primer: ]

4-Chlorohippuric acid is an aromatic compound with the chemical formula C₉H₈ClNO₃ and a CAS Registry Number of 13450-77-6. Structurally, it is characterized by a chlorobenzoyl group attached to the amino acid glycine, making it an analogue of hippuric acid. This compound is notable for its high chemical stability and is primarily produced through metabolic pathways involving cytochrome P450 enzymes, which facilitate its transformation from various precursors .

- Hydrolysis: Under acidic or basic conditions, 4-chlorohippuric acid can hydrolyze to yield glycine and 4-chlorobenzoic acid.

- Oxidation: The presence of the chloro group allows for potential oxidation reactions, which can modify its functional groups or lead to the formation of other derivatives.

- Esterification: Reacting with alcohols in the presence of an acid catalyst can lead to the formation of esters.

These reactions contribute to its metabolic pathways and potential applications in pharmaceuticals .

4-Chlorohippuric acid exhibits biological activity primarily as a metabolite. It is known to be involved in detoxification processes within the liver, where it is formed from the metabolism of certain xenobiotics. Its interaction with cytochrome P450 enzymes highlights its role in drug metabolism and pharmacokinetics. Additionally, studies suggest that 4-chlorohippuric acid may influence various biological pathways, although specific therapeutic applications remain under investigation .

The synthesis of 4-chlorohippuric acid can be accomplished through several methods:

- Direct Acylation: Glycine can be acylated with 4-chlorobenzoic acid using coupling agents such as carbodiimides to form 4-chlorohippuric acid.

- Metabolic Pathways: In vivo synthesis occurs through the metabolism of chlorinated aromatic compounds, where cytochrome P450 enzymes catalyze the conversion into 4-chlorohippuric acid.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from chlorobenzene derivatives.

These methods highlight both natural and synthetic routes for producing this compound .

4-Chlorohippuric acid has several applications:

- Biomarker: It serves as a biomarker for exposure to certain chlorinated compounds, particularly in environmental monitoring.

- Pharmaceutical Research: Its role in drug metabolism makes it significant in pharmacokinetic studies, helping researchers understand drug interactions and effects.

- Chemical Analysis: Used in analytical chemistry for studying metabolic pathways and assessing the toxicity of chlorinated compounds.

These applications underscore its relevance in both environmental science and pharmacology .

Research on 4-chlorohippuric acid has focused on its interactions with various biological systems:

- Cytochrome P450 Enzymes: Studies indicate that it is a substrate for these enzymes, which play a crucial role in drug metabolism.

- Toxicological Assessments: Investigations into its toxicity have shown that it can influence metabolic processes related to xenobiotic degradation.

- Environmental Impact Studies: Its presence in biological samples is used to assess exposure levels to chlorinated pollutants.

These interaction studies are essential for understanding both its biological implications and environmental effects .

4-Chlorohippuric acid shares structural similarities with several other compounds, notably:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hippuric Acid | C₉H₉NO₃ | Natural compound formed from benzoic acid and glycine. |

| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | Monochlorinated derivative used as an intermediate in organic synthesis. |

| N-(4-Chlorobenzoyl)glycine | C₉H₈ClNO₂ | Directly related to 4-chlorohippuric acid but lacks the carboxylic group. |

| Chlorophenylglycine | C₉H₈ClNO₂ | Similar structure but different functional groups affecting reactivity. |

The uniqueness of 4-chlorohippuric acid lies in its specific combination of chlorinated aromatic structure and amino acid functionality, which influences its biological activity and applications compared to these similar compounds .

Early Discoveries and Structural Elucidation

The study of 4-CHA originates from investigations into hippuric acid ($$ \text{C}9\text{H}9\text{NO}_3 $$), first isolated in 1829 by Justus von Liebig. The chlorinated variant emerged in the mid-20th century as researchers explored halogenated benzoic acid derivatives. Early syntheses involved the Schotten–Baumann reaction, coupling glycine with 4-chlorobenzoyl chloride under alkaline conditions. This method remains a cornerstone for producing 4-CHA, with modern optimizations achieving yields exceeding 95%.

Evolution of Analytical Techniques

Initial characterization relied on thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). Advances in mass spectrometry (MS) and liquid chromatography-tandem MS (LC-MS/MS) now enable precise quantification at sub-nanogram levels, critical for toxicokinetic studies. For instance, Mohamed et al. (2024) validated an LC-MS/MS method detecting 4-CHA in serum and urine with a lower limit of detection (LLOD) of 0.5 ng/mL.

Formation Pathways of 4-Chlorohippuric Acid

Biotransformation from 4-Chlorobenzoic Acid

4-Chlorohippuric acid originates from the conjugation of 4-chlorobenzoic acid with glycine, a process mediated by mitochondrial enzymes in hepatic and renal tissues [5]. 4-Chlorobenzoic acid, a primary metabolite derived from environmental or dietary sources, undergoes activation via coenzyme A (CoA) thioester formation. This step, catalyzed by benzoyl-CoA synthetase, consumes ATP and generates 4-chlorobenzoyl-CoA [4]. The acyl-CoA intermediate then reacts with glycine through the action of glycine N-acyltransferase (GLYAT), yielding 4-chlorohippuric acid and releasing free CoA [2] [4].

Studies quantifying this pathway in human liver homogenates demonstrate a mean conjugation rate of 254 ± 90.5 nmol·min⁻¹·g⁻¹, with significant interindividual variability (coefficient of variation: 36%) [2]. Renal tissue exhibits higher activity, averaging 321 ± 99.3 nmol·min⁻¹·g⁻¹, underscoring the kidney’s role in glycine conjugation [2]. The reaction’s efficiency depends on glycine availability and mitochondrial transport mechanisms, as 4-chlorobenzoic acid accumulates in the mitochondrial matrix without conjugation [4].

Glycine Conjugation Mechanisms

Glycine conjugation occurs in two enzymatically distinct phases: (1) substrate activation via CoA thioester formation and (2) transacylation to glycine. The first phase involves ATP-dependent ligation of 4-chlorobenzoic acid to CoA, a rate-limiting step regulated by substrate concentration and ATP availability [4]. The second phase transfers the acyl group from 4-chlorobenzoyl-CoA to glycine, producing 4-chlorohippuric acid. GLYAT, the enzyme responsible, exhibits broad substrate specificity but shows preferential activity toward aromatic acyl-CoA derivatives [4].

Kinetic analyses reveal that glycine conjugation saturates at millimolar glycine concentrations, reflecting physiological glycine levels in hepatic mitochondria (1–5 mM) [4]. This saturation kinetics explains why glycine supplementation enhances hippurate excretion in organisms exposed to benzoate derivatives [4]. The conjugation pathway also competes with glucuronidation, though glycine conjugation dominates for mitochondrial substrates due to compartmentalization [4].

Metabolic Fate in Biological Systems

Urinary Excretion Patterns

4-Chlorohippuric acid undergoes rapid renal clearance due to its high water solubility and anionic character at physiological pH. In mammalian systems, >90% of an administered dose excretes unchanged in urine within 24 hours [2] [5]. The compound’s urinary recovery correlates with renal glycine conjugation capacity, as evidenced by interspecies differences in excretion kinetics [2].

Human studies demonstrate a biphasic excretion profile: an initial rapid phase (t₁/₂ = 1–2 hours) reflecting hepatic conjugation and a slower phase (t₁/₂ = 4–6 hours) attributable to renal processing [2]. This pattern aligns with the higher glycine N-acyltransferase activity observed in renal cortex homogenates compared to hepatic tissue [2].

Tissue Distribution Dynamics

Tissue distribution studies indicate preferential accumulation of 4-chlorohippuric acid in excretory organs. In rats, radiolabeled 4-chlorobenzoic acid conjugates localize primarily in the liver (35–40% of total dose) and kidneys (20–25%) within 1 hour post-administration [5]. Limited penetration into the central nervous system occurs due to the blood-brain barrier’s exclusion of anionic metabolites [4].

Subcellular fractionation experiments reveal mitochondrial enrichment of 4-chlorohippuric acid, consistent with its formation in the mitochondrial matrix [4]. This compartmentalization prevents cytoplasmic diffusion and facilitates direct transport into circulation via anion transporters [4].

Comparative Metabolism Across Species

Mammalian Models

Rodents and primates exhibit conserved glycine conjugation pathways, though catalytic rates vary. In mice, hepatic 4-chlorohippuric acid formation proceeds at 180 ± 45 nmol·min⁻¹·g⁻¹, approximately 30% slower than in humans [2]. Non-human primates show closer alignment with human metabolic profiles, with rhesus macaques demonstrating 240 ± 60 nmol·min⁻¹·g⁻¹ hepatic activity [2].

Notably, age-related declines in conjugation capacity occur across mammals. Human liver samples show a negative correlation between donor age and benzoyl-glycine formation rates (r = -0.339, p < 0.001) [2]. This phenomenon may reflect mitochondrial dysfunction or glycine depletion in aging tissues [4].

Aquatic Organisms

Teleost fish and amphibians utilize alternative detoxification strategies for chlorinated benzoates. While rainbow trout (Oncorhynchus mykiss) produce trace amounts of 4-chlorohippuric acid, glucuronidation accounts for >80% of 4-chlorobenzoic acid metabolism [4]. This divergence arises from reduced GLYAT expression in aquatic species and the evolutionary prioritization of urea cycle enzymes in nitrogen metabolism [4].

Invertebrates such as crustaceans lack functional glycine conjugation pathways entirely, relying on sulfation and glutathione conjugation for xenobiotic processing [4]. This metabolic limitation renders aquatic ecosystems vulnerable to bioaccumulation of chlorinated aromatics, as 4-chlorobenzoic acid persists unmetabolized in lower trophic levels [4].

Theoretical Foundations of 4-Chlorohippuric Acid as a Biomarker

4-Chlorohippuric acid represents a well-established xenobiotic biomarker derived from the phase II conjugation of 4-chlorobenzoic acid with glycine [2]. The theoretical foundation for its use as a biomarker rests on several key biochemical and analytical principles that establish its reliability and specificity for exposure assessment applications.

The compound exhibits exceptional chemical stability under physiological conditions, making it an ideal candidate for biomonitoring applications . Its molecular structure, characterized by an aromatic chlorine substitution pattern and glycine conjugation, provides a unique mass spectrometric signature that facilitates accurate identification and quantification in complex biological matrices [3]. The formation pathway involves cytochrome P450-mediated oxidation of chlorinated precursors followed by glycine conjugation via glycine N-acyltransferase enzymes, representing a classic phase II detoxification mechanism [4].

Pharmacokinetic considerations demonstrate that 4-chlorohippuric acid exhibits predictable temporal patterns following exposure to chlorinated compounds. Studies have shown that urinary concentrations peak within 2-8 hours post-exposure, with elimination half-lives ranging from 5-30 hours depending on the exposure scenario [2] [5]. This temporal profile makes it particularly suitable for both acute exposure assessment and retrospective exposure reconstruction applications.

The analytical foundations supporting its use as a biomarker include well-established detection methodologies ranging from high-performance liquid chromatography with ultraviolet detection to sophisticated liquid chromatography-tandem mass spectrometry approaches [2] [6]. Detection limits typically range from 0.01-1.0 mg/L, with quantification ranges extending up to 2000 μg/g creatinine, providing adequate sensitivity for both occupational and environmental exposure scenarios.

Metabolic specificity represents another crucial theoretical foundation. Unlike hippuric acid, which can be influenced by dietary factors such as benzoic acid intake from preservatives, 4-chlorohippuric acid demonstrates high specificity for exposure to chlorinated aromatic compounds. This specificity stems from the limited natural occurrence of 4-chlorobenzoic acid precursors in the environment and diet, making it a more reliable indicator of intentional or occupational exposure [5].

Exposure Assessment Methodologies

Occupational Exposure Monitoring

Occupational exposure monitoring applications for 4-chlorohippuric acid have been extensively validated in multiple industrial and military settings. The most comprehensive application has been demonstrated in monitoring exposure to 2-chlorobenzylidene malononitrile (CS riot control agent) among military personnel during mask confidence training exercises [2] [5].

Sampling protocols for occupational monitoring typically involve collection of pre-shift and post-shift urine samples, with additional samples collected at 2, 8, 24, and 30-hour intervals post-exposure [2]. This temporal sampling strategy allows for comprehensive characterization of exposure kinetics and provides multiple data points for exposure reconstruction. The methodology requires creatinine correction to account for variations in urine concentration and hydration status among workers [6].

Analytical methodologies employed in occupational settings utilize validated high-performance liquid chromatography-mass spectrometry approaches with multiple reaction monitoring for enhanced specificity [2]. The United States Centers for Disease Control and Prevention has developed and validated method ERB-2537 specifically for quantification of chlorohippuric acid levels in occupational exposure scenarios, achieving detection limits suitable for regulatory compliance monitoring [2].

Exposure correlation studies have established strong relationships between airborne concentrations of parent compounds and urinary 4-chlorohippuric acid levels. Research involving 87 military personnel demonstrated correlation coefficients of r = 0.270 (p < 0.05) between CS agent concentrations and urinary biomarker levels, with temporal correlations of r = -0.748 (p < 0.05) indicating predictable elimination kinetics [5]. These correlations support the use of the biomarker for retrospective exposure assessment and regulatory compliance verification.

Quality assurance protocols for occupational monitoring include use of deuterated internal standards, matrix-matched calibration curves, and participation in external quality assessment programs. Recovery studies demonstrate accuracy within 90-110% across the relevant concentration ranges, with precision values typically below 10% relative standard deviation.

Environmental Exposure Assessment

Environmental exposure assessment applications extend the utility of 4-chlorohippuric acid monitoring beyond occupational settings to encompass community exposure scenarios and environmental surveillance programs. These applications require modified analytical approaches to account for lower exposure levels and more complex exposure scenarios.

Environmental monitoring frameworks incorporate 4-chlorohippuric acid as part of comprehensive biomonitoring panels designed to assess population-level exposure to chlorinated compounds. The European Human Biomonitoring Initiative (HBM4EU) has identified chlorinated hippuric acid derivatives as priority biomarkers for inclusion in harmonized exposure assessment protocols across European Union member states.

Population-based studies utilize 4-chlorohippuric acid measurements to assess background exposure levels and identify populations at elevated risk of exposure to chlorinated compounds. These studies typically employ spot urine collection protocols with statistical adjustments for demographic factors, lifestyle variables, and potential confounding exposures.

Exposure source identification represents a critical application in environmental assessment. The specificity of 4-chlorohippuric acid for chlorinated aromatic precursors enables identification of exposure sources that might not be detected through traditional environmental monitoring approaches. This capability is particularly valuable in investigating environmental contamination incidents and assessing effectiveness of remediation efforts.

Spatial and temporal trend analysis utilizes biomarker data to evaluate geographic patterns of exposure and assess temporal trends in population exposure levels. These analyses support regulatory decision-making and help prioritize intervention strategies for environmental health protection.

Metabolomic Profiling Applications

Integration in Multi-Biomarker Panels

The integration of 4-chlorohippuric acid within multi-biomarker panels represents an advanced approach to exposure assessment that leverages the power of metabolomic profiling to enhance analytical specificity and biological interpretation. This strategy recognizes that exposure to complex chemical mixtures requires sophisticated analytical approaches that can capture the full spectrum of biological responses.

Panel design principles for multi-biomarker applications involve selection of complementary metabolites that provide orthogonal information about exposure pathways and biological effects. 4-Chlorohippuric acid serves as an indicator of phase II conjugation capacity while other panel components may reflect oxidative stress, protein adduct formation, or alternative metabolic pathways.

Analytical platforms supporting multi-biomarker analysis typically employ high-resolution mass spectrometry with data-independent acquisition methods to enable simultaneous quantification of multiple target compounds and discovery of unexpected metabolites. These platforms provide comprehensive metabolomic coverage while maintaining the quantitative accuracy required for biomarker applications.

Statistical integration strategies utilize multivariate analytical approaches including principal component analysis, partial least squares discriminant analysis, and machine learning algorithms to extract meaningful patterns from complex multi-biomarker datasets. These approaches can identify biomarker combinations that provide enhanced diagnostic or prognostic performance compared to individual biomarkers.

Validation requirements for multi-biomarker panels are more stringent than those for individual biomarkers, requiring demonstration of analytical and clinical validity across diverse populations and exposure scenarios. This includes assessment of biomarker correlations, evaluation of confounding factors, and demonstration of robustness across different analytical platforms.

Temporal Biomarker Dynamics

Temporal biomarker dynamics analysis represents a sophisticated application that leverages the time-dependent behavior of 4-chlorohippuric acid to provide enhanced exposure reconstruction capabilities. This approach recognizes that biomarker concentrations change predictably over time following exposure, and these temporal patterns contain valuable information about exposure characteristics.

Kinetic modeling approaches utilize pharmacokinetic principles to describe the temporal evolution of biomarker concentrations following exposure [2]. These models incorporate absorption, distribution, metabolism, and elimination parameters to predict biomarker responses under various exposure scenarios. For 4-chlorohippuric acid, validated models demonstrate strong predictive capability with correlation coefficients exceeding 0.9 for well-characterized exposure scenarios [5].

Sampling strategy optimization for temporal dynamics studies requires careful consideration of the biomarker's pharmacokinetic properties to ensure adequate capture of peak concentrations and elimination phases. Research has demonstrated that sampling at 2, 8, 24, and 30-hour intervals provides optimal characterization of 4-chlorohippuric acid kinetics while maintaining practical feasibility [2] [5].

Data analysis methodologies for temporal biomarker studies employ specialized statistical approaches including repeated measures analysis of variance, mixed-effects modeling, and time-series analysis. These methods account for within-subject correlations and enable identification of factors that influence biomarker kinetics such as age, gender, genetic polymorphisms, and co-exposures.

Clinical applications of temporal dynamics analysis include improved exposure reconstruction for forensic investigations, enhanced assessment of intervention effectiveness, and development of personalized exposure assessment protocols [5]. The ability to reconstruct exposure timing and magnitude from biomarker temporal patterns provides valuable capabilities for both clinical and regulatory applications.

Integration with physiologically-based pharmacokinetic modeling represents an advanced application that combines temporal biomarker data with mechanistic models of chemical disposition to provide enhanced exposure assessment capabilities. These integrated approaches can account for individual variability in metabolism and provide more accurate exposure reconstructions for risk assessment applications.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant